molecular formula C19H23N3O5S B2365841 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 942004-04-8

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2365841
CAS No.: 942004-04-8
M. Wt: 405.47
InChI Key: MNGZXXKEJVSJCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound was first synthesized by researchers at the Indian Institute of Chemical Technology in 2013. The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclopenta[c]isoxazol ring attached to a piperidine ring via a carboxamide group. The piperidine ring is further substituted with a (4-methoxyphenyl)sulfonyl group.


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction takes place in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .

Scientific Research Applications

Receptor Interaction and Inhibition

Compounds similar in structure to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide have been investigated for their interactions with specific receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) showed potent and selective antagonism for the CB1 cannabinoid receptor, indicating the potential for similar compounds to interact with and modulate receptor activities (Shim et al., 2002).

Pharmacological Profiles

The pharmacological profile of WAY-100635, a compound with structural features akin to the one , highlighted its potent and selective antagonism of 5-HT1A receptors. This suggests that compounds with similar structural motifs could exhibit significant interaction with serotonin receptors, affecting serotonin-related physiological and pathological processes (Forster et al., 1995).

Binding Affinity and Molecular Interaction

Research into the binding affinities of compounds structurally related to this compound has shed light on their potential interactions with various receptors and enzymes. For instance, compounds bearing piperidinyl and phenylsulfonyl groups have been explored for their ability to bind to specific receptors, offering insights into the design of receptor-specific drugs (Lan et al., 1999).

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-14-5-7-15(8-6-14)28(24,25)22-11-9-13(10-12-22)18(23)20-19-16-3-2-4-17(16)21-27-19/h5-8,13H,2-4,9-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGZXXKEJVSJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C4CCCC4=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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